6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
6-Methoxy-N-methyl-1-aminoindan is a synthetic compound belonging to the class of aminoindanes. Aminoindanes are known for their psychoactive properties and have been studied for their potential therapeutic applications. This compound is structurally related to other well-known psychoactive substances and has been investigated for its effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1-indanone.
Reductive Amination: The 6-methoxy-1-indanone undergoes reductive amination with methylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-methyl-1-aminoindan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in research to study its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigations into its potential therapeutic effects, such as its use in treating neurological disorders, are ongoing.
Industry: It may have applications in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine primarily involves its interaction with neurotransmitter systems in the brain. It is known to affect the release and reuptake of serotonin, dopamine, and norepinephrine. This interaction leads to altered neurotransmitter levels, which can result in various psychoactive effects. The compound’s effects on these neurotransmitter systems are similar to those of other psychoactive substances, but with distinct differences in potency and selectivity .
Comparison with Similar Compounds
6-Methoxy-N-methyl-1-aminoindan is structurally similar to other aminoindanes, such as:
5,6-Methylenedioxy-2-aminoindane (MDAI): Known for its empathogenic effects.
5-Iodo-2-aminoindane (5-IAI): Studied for its potential therapeutic applications.
2-Aminoindane (2-AI): A parent compound for many derivatives with psychoactive properties
Uniqueness
The uniqueness of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine lies in its specific structural modifications, which confer distinct pharmacological properties
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO/c1-12-11-6-4-8-3-5-9(13-2)7-10(8)11/h3,5,7,11-12H,4,6H2,1-2H3 |
InChI Key |
AIMITMIQEFTKGH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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